molecular formula C3H5F3O B1144474 (S)-1,1,1-Trifluoro-2-propanol CAS No. 17556-48-8

(S)-1,1,1-Trifluoro-2-propanol

Cat. No.: B1144474
CAS No.: 17556-48-8
M. Wt: 114.07
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol with the molecular formula C3H5F3O. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a secondary alcohol. The presence of fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,1,1-Trifluoro-2-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1,1,1-Trifluoro-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-1,1,1-Trifluoro-2-propanone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: It can be reduced to (S)-1,1,1-Trifluoro-2-propane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: (S)-1,1,1-Trifluoro-2-propanone.

    Reduction: (S)-1,1,1-Trifluoro-2-propane.

    Substitution: Corresponding halides such as (S)-1,1,1-Trifluoro-2-chloropropane or (S)-1,1,1-Trifluoro-2-bromopropane.

Scientific Research Applications

(S)-1,1,1-Trifluoro-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which (S)-1,1,1-Trifluoro-2-propanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1,1,1-Trifluoro-2-propanol: The enantiomer of (S)-1,1,1-Trifluoro-2-propanol, which may exhibit different biological activities due to its chiral nature.

    1,1,1-Trifluoro-2-propanone: The oxidized form of this compound, used in similar synthetic applications.

    1,1,1-Trifluoro-2-propane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a secondary alcohol, which imparts distinct reactivity and physical properties. Its chiral nature also allows for enantioselective applications, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIYJDBJZWGBG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426459
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3539-97-7
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,1-Trifluoropropan-2-ol
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